Human EP4 cAMP Inhibition Potency Comparison
4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide demonstrates antagonist activity at recombinant human EP4 receptor expressed in HEK293 cells with an IC50 of 5.40 nM in a scintillation proximity assay measuring inhibition of PGE2-stimulated cAMP accumulation [1]. In a separate binding displacement assay, it exhibits a Ki of 45 nM against [3H]-PGE2 binding to human EP4 receptor in HEK293 cell membranes [1]. This places the compound among potent EP4 antagonists suitable for in vitro receptor pharmacology studies, though several clinical-stage EP4 antagonists achieve sub-nanomolar IC50 values (e.g., EP4 receptor antagonist 1 with IC50 of 6.1 nM for human EP4 [2], ASP7657 with Ki of 2.21 nM [3]).
| Evidence Dimension | EP4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.40 nM; Ki = 45 nM |
| Comparator Or Baseline | EP4 receptor antagonist 1: IC50 = 6.1 nM (human EP4); ASP7657 free base: Ki = 2.21 nM (human EP4) |
| Quantified Difference | Target compound IC50 is 0.89× that of EP4 receptor antagonist 1; Ki is 20.4× higher than ASP7657 |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; cAMP accumulation measured by scintillation proximity assay (target); competitive binding displacement (ASP7657) |
Why This Matters
This quantitative potency profile positions CAS 81256-09-9 as a suitable tool compound for EP4 antagonist studies where ultra-high potency is not required, while its well-characterized binding data enables cross-study comparisons.
- [1] BindingDB. BDBM50107280. IC50: 5.40 nM; Ki: 45 nM. CHEMBL3600788. View Source
- [2] MedChemExpress. EP4 receptor antagonist 1 (HY-133123). IC50: 6.1 nM (human EP4). View Source
- [3] MedChemExpress. ASP7657 free base (HY-120598). Ki: 2.21 nM (human EP4). View Source
